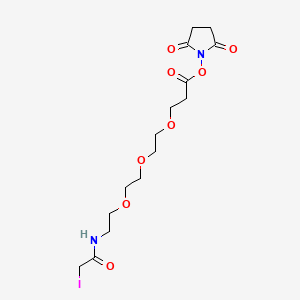
Iodoacetamido-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamido-PEG3-NHS ester is a polyethylene glycol (PEG) reagent that contains an iodoacetamide group and a Boc-protected amino group. The iodoacetamide group is an alkylating agent that can covalently bind with thiol groups, while the Boc group can be deprotected under mild acidic conditions to form a free amine . This compound is primarily used in bioconjugation and PEGylation processes, which are essential in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamido-PEG3-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting a PEG derivative with an appropriate functional group.
Introduction of Iodoacetamide Group: The iodoacetamide group is introduced through a substitution reaction, where an iodoacetamide derivative reacts with the PEGylated precursor.
Protection of Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Formation of NHS Ester: The final step involves the formation of the NHS ester by reacting the protected PEGylated compound with N-hydroxysuccinimide (NHS) under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG derivatives are reacted with precursor molecules in industrial reactors.
Continuous Flow Chemistry:
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Iodoacetamido-PEG3-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetamide group can participate in substitution reactions with thiol groups, forming stable thioether bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.
Acidic Conditions: Deprotection of the Boc group is typically carried out using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products Formed
Scientific Research Applications
Iodoacetamido-PEG3-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to covalently link biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Drug Delivery: It is used in the development of drug delivery systems, where it helps in the targeted delivery of drugs to specific tissues or cells.
Antibody-Drug Conjugates (ADCs): This compound is used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells.
Mechanism of Action
The mechanism of action of Iodoacetamido-PEG3-NHS ester involves:
Alkylation of Thiol Groups: The iodoacetamide group alkylates thiol groups on biomolecules, forming stable thioether bonds.
Deprotection of Boc Group: The Boc-protected amino group can be deprotected under mild acidic conditions to yield a free amine, which can further react with other functional groups.
Formation of Stable Linkages: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Iodoacetamido-PEG4-NHS ester: Similar to Iodoacetamido-PEG3-NHS ester but with an additional PEG unit, providing increased solubility and flexibility.
Maleimido-PEG3-NHS ester: Contains a maleimide group instead of an iodoacetamide group, which also reacts with thiol groups but offers different reactivity and stability profiles.
Azido-PEG3-NHS ester: Contains an azide group, which can participate in click chemistry reactions with alkynes, providing a versatile tool for bioconjugation.
Uniqueness
This compound is unique due to its combination of an iodoacetamide group and an NHS ester group, allowing for selective and efficient bioconjugation with both thiol and amine groups. This dual reactivity makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C15H23IN2O8 |
|---|---|
Molecular Weight |
486.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H23IN2O8/c16-11-12(19)17-4-6-24-8-10-25-9-7-23-5-3-15(22)26-18-13(20)1-2-14(18)21/h1-11H2,(H,17,19) |
InChI Key |
YEJJXRYBSIFYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















